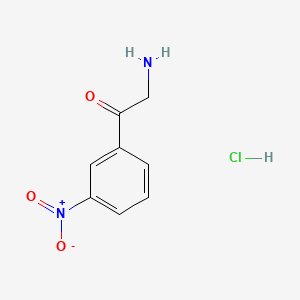

3-Nitrophenacylamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular formula of 3-Nitrophenacylamine hydrochloride is C8H9ClN2O3 . The molecular weight is 216.62 g/mol .Physical And Chemical Properties Analysis

3-Nitrophenacylamine hydrochloride is a crystalline solid. The molecular weight is 216.62 g/mol . More research is needed to provide a detailed physical and chemical properties analysis.科学的研究の応用

Water Treatment and Disinfection By-products

Nitrosamines, including those potentially formed from 3-Nitrophenacylamine hydrochloride, are a class of emerging disinfection by-products (DBPs) in water treatment. These compounds, highly carcinogenic, pose a significant concern for drinking water supplies. Research shows that various nitrogenous organic compounds can be precursors for both carbonated DBPs (C-DBPs) and nitrogenated DBPs (N-DBPs) when treated with chloramination or chlorine. This has implications for the safety and quality of treated water (Chang, Chen, & Wang, 2011).

Medical Imaging and Tumor Analysis

Nitroxide radicals, potentially including derivatives of 3-Nitrophenacylamine hydrochloride, have been identified as valuable for magnetic resonance imaging (MRI) and electron paramagnetic resonance imaging (EPRI). These substances, originally recognized as in vivo radioprotectors, can provide functional image contrast in MRI, offering insights into tissue redox status and potentially aiding in tumor analysis and treatment (Matsumoto et al., 2006).

Neurotransmitter Release Studies

Hydroxylamine, a related compound to 3-Nitrophenacylamine hydrochloride, has been studied for its role in neurotransmitter release from rat hippocampal slices. This research offers potential insights into the mechanisms of neurotransmitter modulation and its implications in various neurological conditions (Lonart, Wang, & Johnson, 1992).

Pathway Analysis in Bacterial Degradation

3-Nitrophenacylamine hydrochloride derivatives are involved in the bacterial degradation pathways of specific pollutants. Research on Ralstonia eutropha JMP134, a bacterium, reveals the enzyme-mediated conversion processes, which are crucial in understanding bioremediation and pollutant degradation (Schenzle, Lenke, Spain, & Knackmuss, 1999).

Polymer Catalysis

Optically active polymers containing derivatives of 3-Nitrophenacylamine hydrochloride have been used as catalysts for esterolysis reactions. Such research is vital for the development of new materials and chemical processes (Aglietto, Ranucci, Ruggeri, & Gianni, 1985).

Kinetics of Hydroxylamine Reactions

The study of the kinetics of reactions involving hydroxylamine, a compound related to 3-Nitrophenacylamine hydrochloride, provides essential insights into various chemical processes. This includes its reaction with nitrous and nitric acids, offering fundamental knowledge about reaction mechanisms and product distribution (Bennett, Brown, Maya, & Posey, 1982).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-amino-1-(3-nitrophenyl)ethanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3.ClH/c9-5-8(11)6-2-1-3-7(4-6)10(12)13;/h1-4H,5,9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRFUJSROKAAPJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379005 |

Source

|

| Record name | 3-Nitrophenacylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitrophenacylamine hydrochloride | |

CAS RN |

36765-84-1 |

Source

|

| Record name | 3-Nitrophenacylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-1-(toluene-4-sulfonyl)-imidazo[1,5-A]pyridine](/img/structure/B1333187.png)

![2-Benzo[1,3]dioxol-5-yl-piperazine](/img/structure/B1333188.png)

![2-((6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)propanoic acid](/img/structure/B1333197.png)